methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate
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Overview
Description
Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields. The compound contains a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxabicyclohexane structure with a carboxylate ester group. This combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the [4+2] cycloaddition reaction, which allows the formation of the oxabicyclohexane core under mild conditions . The reaction involves the use of a diene and a dienophile, with the trifluoromethylphenyl group being introduced through a subsequent substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate has several applications in scientific research:
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to specific proteins, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: This compound shares the trifluoromethylphenyl group but lacks the oxabicyclohexane structure, resulting in different chemical properties and applications.
2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolyl methylthio phenoxy acetic acid: Another compound with a trifluoromethylphenyl group, but with a thiazole ring instead of an oxabicyclohexane core.
Uniqueness
Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate is unique due to its combination of a trifluoromethyl group, a phenyl ring, and an oxabicyclohexane structure. This unique arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
2764021-72-7 |
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Molecular Formula |
C14H13F3O3 |
Molecular Weight |
286.2 |
Purity |
95 |
Origin of Product |
United States |
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